

An In-depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide

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Compound of Interest

Compound Name: 2-amino-N-(pyridin-3-yl)benzamide

Cat. No.: B1269747

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-amino-N-(pyridin-3-yl)benzamide**, a versatile building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant potential as a modulator of key biological targets. Particular emphasis is placed on its emerging role as a histone deacetylase (HDAC) inhibitor, with supporting data and pathway diagrams. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate understanding and replication.

Introduction

2-amino-N-(pyridin-3-yl)benzamide (CAS No. 76102-92-6) is a heterocyclic aromatic compound that has garnered increasing interest within the scientific community. Its unique structural motif, featuring a 2-aminobenzamide core linked to a pyridine ring, makes it a valuable scaffold for the design and synthesis of novel therapeutic agents.^[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers engaged in drug discovery and development. The compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.^[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-amino-N-(pyridin-3-yl)benzamide** is provided below. While some specific physical properties like melting and boiling points are not readily available in the public domain, the available data provides a foundational understanding of the compound.

Table 1: Chemical and Physical Properties of **2-amino-N-(pyridin-3-yl)benzamide**

Property	Value	Source
CAS Number	76102-92-6	[1]
Molecular Formula	C ₁₂ H ₁₁ N ₃ O	[1]
Molecular Weight	213.24 g/mol	[1]
Appearance	White to beige crystalline powder	[1]
Purity	≥ 95%	[1]
Storage Conditions	2-8 °C, Keep in dark place, Inert atmosphere	

Synthesis

The synthesis of **2-amino-N-(pyridin-3-yl)benzamide** can be achieved through the amidation of a suitable benzoic acid derivative with 3-aminopyridine. While a specific detailed protocol for this exact compound is not widely published, a general and adaptable experimental procedure is outlined below, based on established methods for the synthesis of related benzamides.

Experimental Protocol: Synthesis of **2-amino-N-(pyridin-3-yl)benzamide**

This protocol describes a common method for amide bond formation using a coupling agent.

Materials:

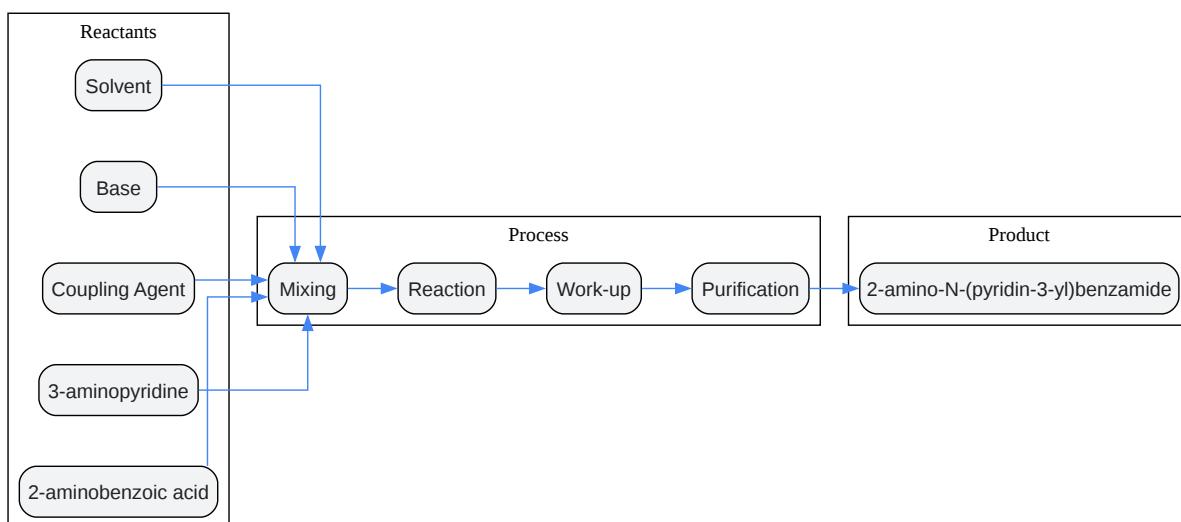
- 2-aminobenzoic acid
- 3-aminopyridine
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and Hexane for elution

Procedure:

- Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) in anhydrous DCM or DMF, add 3-aminopyridine (1.0-1.2 eq) and a tertiary amine base such as triethylamine or DIPEA (2.0-3.0 eq).
- Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent (e.g., DCC or HATU, 1.1-1.3 eq) portion-wise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

- Dilute the filtrate or the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO_3 solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure **2-amino-N-(pyridin-3-yl)benzamide**.

Diagram 1: Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **2-amino-N-(pyridin-3-yl)benzamide**.

Spectroscopic Data

The structural confirmation of **2-amino-N-(pyridin-3-yl)benzamide** is typically achieved through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features are outlined below based on the analysis of its structural components and data from closely related analogues.

Table 2: Predicted Spectroscopic Data for **2-amino-N-(pyridin-3-yl)benzamide**

Technique	Expected Features
¹ H NMR	Aromatic protons of the benzamide and pyridine rings (δ 6.5-8.5 ppm). Amine (-NH ₂) protons (broad singlet, δ ~4.5-5.5 ppm). Amide (-CONH-) proton (broad singlet, δ ~8.0-9.0 ppm).
¹³ C NMR	Aromatic carbons (δ 110-155 ppm). Carbonyl carbon (δ ~165-170 ppm).
IR (Infrared)	N-H stretching of the primary amine and secondary amide ($3200\text{-}3500\text{ cm}^{-1}$). C=O stretching of the amide ($1630\text{-}1680\text{ cm}^{-1}$). Aromatic C=C stretching ($1400\text{-}1600\text{ cm}^{-1}$).
Mass Spec (MS)	Expected [M+H] ⁺ at m/z 214.0975.

Biological Activity and Mechanism of Action

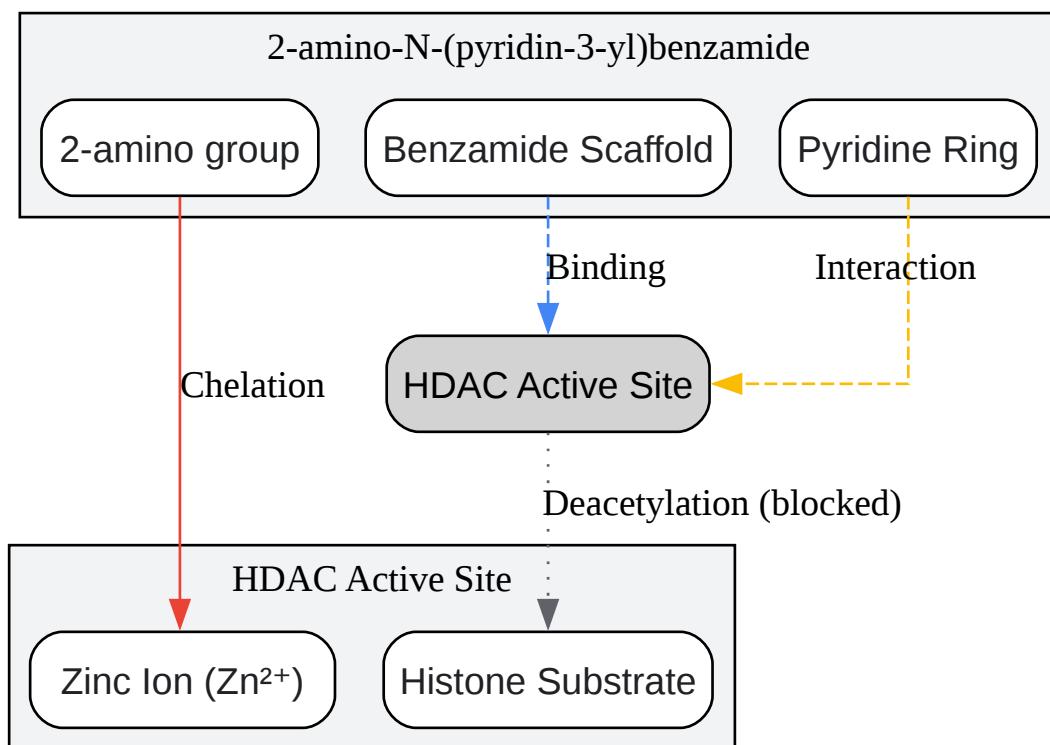
The 2-aminobenzamide scaffold is a well-established zinc-binding group found in a variety of enzyme inhibitors. Notably, this class of compounds has shown significant promise as inhibitors of histone deacetylases (HDACs).^[2]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The resulting chromatin condensation leads to transcriptional repression. In various cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Inhibitors of HDACs can restore the normal acetylation patterns of histones, leading to the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Several N-(2-aminophenyl)benzamide derivatives have been identified as potent and selective class I HDAC inhibitors.^{[3][4]} The 2-amino group of the benzamide moiety is crucial for chelating the zinc ion in the active site of the HDAC enzyme.

Diagram 2: Mechanism of HDAC Inhibition



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Caption: Proposed binding mode of **2-amino-N-(pyridin-3-yl)benzamide** in the HDAC active site.

Other Potential Biological Targets

The benzamide scaffold is also present in inhibitors of other important enzyme families, suggesting that **2-amino-N-(pyridin-3-yl)benzamide** could have a broader pharmacological profile. These potential targets include:

- Poly (ADP-ribose) polymerase (PARP): Some aminobenzamides are known to inhibit PARP, an enzyme involved in DNA repair.^[5] PARP inhibitors have emerged as a promising class of anticancer drugs.
- Kinases: The pyridine and benzamide moieties are found in various kinase inhibitors, suggesting that this compound could be screened against a panel of kinases to identify potential activity.

Applications in Research and Drug Development

2-amino-N-(pyridin-3-yl)benzamide serves as a valuable starting point for the development of more potent and selective inhibitors of its biological targets. Its chemical structure allows for facile modification at several positions, including the amino group, the benzamide ring, and the pyridine ring. This enables the generation of focused compound libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process.

Conclusion

2-amino-N-(pyridin-3-yl)benzamide is a chemical entity with significant potential in the field of medicinal chemistry. This technical guide has provided a consolidated resource of its known properties, a general synthetic protocol, and an overview of its likely biological activities, with a focus on HDAC inhibition. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile. The information presented herein should serve as a solid foundation for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutics.

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